Crystal Engineering: R22(6) Dimer Supramolecular Synthon vs. C(3) Chain in 3-Chloro Analog
Single-crystal X-ray diffraction at 100 K reveals that 2-nitrobenzaldehyde oxime (compound 3) crystallizes with the R22(6) dimer motif, characteristic of most non-salicylaldoxime benzaldehyde oximes, in contrast to the C(3) chain motif adopted by 3-chlorobenzaldehyde oxime (compound 1) [1]. Additionally, 2-nitrobenzaldehyde oxime exhibits a significant π(C=N)···π(phenyl) stacking interaction with an attractive energy of 14–18 kJ mol−1, a feature less prominent in the 4-nitro isomer [1].
| Evidence Dimension | Crystal packing motif and intermolecular interaction energy |
|---|---|
| Target Compound Data | R22(6) dimer; π(C=N)···π(phenyl) interaction energy 14–18 kJ mol−1 |
| Comparator Or Baseline | 3-chlorobenzaldehyde oxime: C(3) chain; 4-nitrobenzaldehyde oxime: R22(6) dimer with weaker π-stacking |
| Quantified Difference | Distinct hydrogen-bonding motif vs. 3-Cl; 14–18 kJ mol−1 attractive π-stacking |
| Conditions | Single-crystal X-ray diffraction at 100 K; SAPT energy decomposition (jun-cc-pvdz basis set) |
Why This Matters
Predictable solid-state packing and intermolecular interaction energies are critical for co-crystal design, formulation stability, and understanding dissolution behavior.
- [1] Gomes, L. R., Low, J. N., van Mourik, T., Früchtl, H., de Souza, M. V. N., da Costa, C. F., & Wardell, J. L. (2019). Different substituent effects on the supramolecular arrays in some (E)-halo- and nitro-benzaldehyde oximes: confirmation of attractive π(C=N)···π(phenyl) interactions. Zeitschrift für Naturforschung B, 74(4), 319-334. View Source
